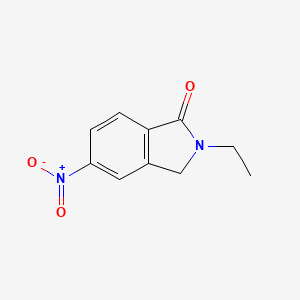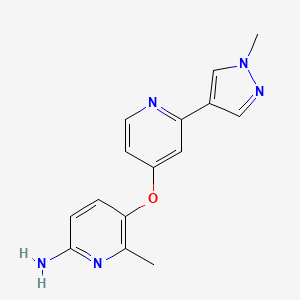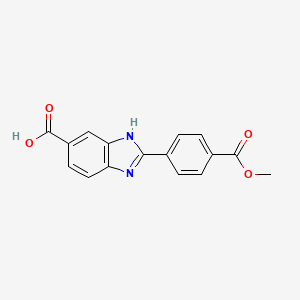
2-(4-METHOXYCARBONYLPHENYL)-1H-BENZIMIDAZOLE-5-CARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid is a complex organic compound that features a benzimidazole core substituted with a methoxycarbonylphenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid typically involves multi-step organic reactions
Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Methoxycarbonylphenyl Group: The methoxycarbonylphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the methoxycarbonylphenyl group is coupled with a halogenated benzimidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(4-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- Phenylboronic acid
- 4-Carboxyphenylboronic acid
Uniqueness
2-(4-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid is unique due to its combination of a benzimidazole core with a methoxycarbonylphenyl group and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
459809-27-9 |
|---|---|
Fórmula molecular |
C16H12N2O4 |
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
2-(4-methoxycarbonylphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H12N2O4/c1-22-16(21)10-4-2-9(3-5-10)14-17-12-7-6-11(15(19)20)8-13(12)18-14/h2-8H,1H3,(H,17,18)(H,19,20) |
Clave InChI |
NXQQIOYKQJBQKT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


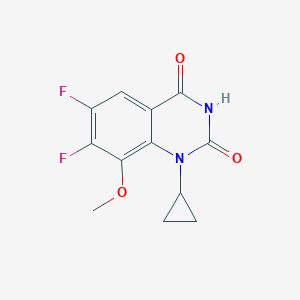
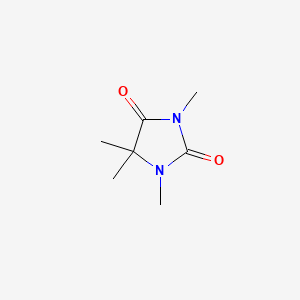
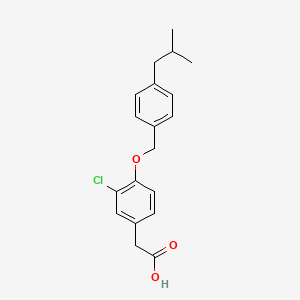
![[4-(2-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B8741962.png)
![Sulfamic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B8741974.png)

![4'-Cyano-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B8741985.png)
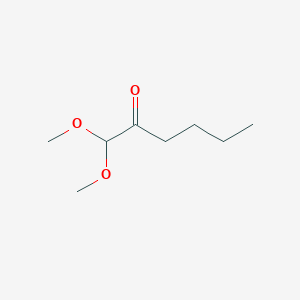

![4-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline](/img/structure/B8742006.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-2-carbaldehyde](/img/structure/B8742014.png)

